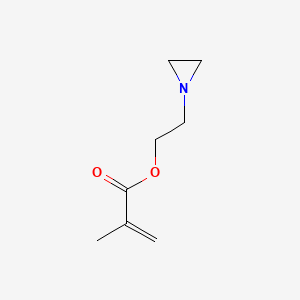
Ácido (5-etoxi-2-metil-1H-indol-3-il)acético
Descripción general
Descripción
(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid is a useful research compound. Its molecular formula is C13H15NO3 and its molecular weight is 233.26 g/mol. The purity is usually 95%.
The exact mass of the compound (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 22873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
- El “Ácido (5-etoxi-2-metil-1H-indol-3-il)acético” exhibe actividad anticancerígena. Los investigadores han explorado su potencial como agente quimioterapéutico, particularmente en la inhibición del crecimiento tumoral y la metástasis. Los mecanismos incluyen la interferencia con la progresión del ciclo celular y la inducción de apoptosis en las células cancerosas .
- El compuesto demuestra propiedades antiinflamatorias. Su sustitución de hidrazida contribuye a este efecto, lo que lo convierte en un candidato prometedor para el manejo de afecciones inflamatorias .
- Los estudios han investigado el potencial antimicrobiano de este derivado del indol. Es prometedor para combatir infecciones bacterianas y fúngicas. Los investigadores exploran su uso como alternativa a los agentes antimicrobianos existentes .
- El “this compound” puede tener efectos neuroprotectores. Los investigadores han estudiado su impacto en la salud neuronal, incluidos los beneficios potenciales en enfermedades neurodegenerativas .
- Los derivados del indol, incluido el ácido indol-3-acético (un compuesto relacionado), juegan un papel crucial en la regulación del crecimiento de las plantas. Actúan como hormonas vegetales, influenciando procesos como la elongación celular, el desarrollo de raíces y la maduración de frutos. El “this compound” podría tener efectos similares .
- Los investigadores exploran la síntesis de nuevos derivados del indol para el desarrollo de medicamentos. Este compuesto sirve como un valioso bloque de construcción para el diseño de nuevos medicamentos, especialmente aquellos que se dirigen a receptores o vías específicas .
Propiedades Anticancerígenas
Efectos Antiinflamatorios
Actividad Antimicrobiana
Aplicaciones Neuroprotectoras
Regulación del Crecimiento Vegetal
Desarrollo de Medicamentos y Química Medicinal
Mecanismo De Acción
Target of Action
It is known that this compound is a derivative of indole-3-acetic acid , which is a type of auxin, a class of plant hormones. Auxins are known to play a crucial role in the coordination of many growth and behavioral processes in plants’ life cycles.
Mode of Action
As an auxin-like compound, it may interact with auxin receptors in plants, triggering a series of events that can lead to changes in gene expression, cell growth, and differentiation .
Biochemical Pathways
These could include cell division, elongation, differentiation, and responses to light and gravity .
Pharmacokinetics
It is soluble in methanol , which suggests it may be absorbed and distributed in organisms that consume it
Result of Action
As a plant growth regulator, it likely influences cell growth and differentiation, potentially leading to changes in plant morphology .
Action Environment
Like other plant growth regulators, its effectiveness may be influenced by various environmental factors such as light, temperature, and moisture .
Propiedades
IUPAC Name |
2-(5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-3-17-9-4-5-12-11(6-9)10(7-13(15)16)8(2)14-12/h4-6,14H,3,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTQVPTYRFOINMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)NC(=C2CC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20281753 | |
| Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34024-46-9 | |
| Record name | 34024-46-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22873 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (5-ethoxy-2-methyl-1H-indol-3-yl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20281753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Acetamide, N-(4-hydroxy[1,1'-biphenyl]-3-yl)-](/img/structure/B1614659.png)







![[2,3,4-Trihydroxy-5-(phosphonooxymethyl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B1614674.png)




